molecular formula C26H25N3O4 B10898576 methyl 3-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

methyl 3-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B10898576
M. Wt: 443.5 g/mol
InChI Key: NVUQOEWPWIUOPS-STZFKDTASA-N
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Description

METHYL 3-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that features a pyrrole ring, a benzoate ester, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzoate Ester: The benzoate ester can be introduced via esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Final Compound: The final step involves coupling the pyrrole ring with the benzoate ester and the cyano group under specific reaction conditions, such as using a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

METHYL 3-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of METHYL 3-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing an indole ring, which share some structural similarities with the pyrrole ring in the target compound.

    Quinoline Derivatives: Compounds with a quinoline ring, which also exhibit diverse biological activities.

Uniqueness

METHYL 3-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 3-[3-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C26H25N3O4/c1-5-33-24-11-9-22(10-12-24)28-25(30)21(16-27)14-20-13-17(2)29(18(20)3)23-8-6-7-19(15-23)26(31)32-4/h6-15H,5H2,1-4H3,(H,28,30)/b21-14-

InChI Key

NVUQOEWPWIUOPS-STZFKDTASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=CC(=C3)C(=O)OC)C)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C(=O)OC)C)C#N

Origin of Product

United States

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